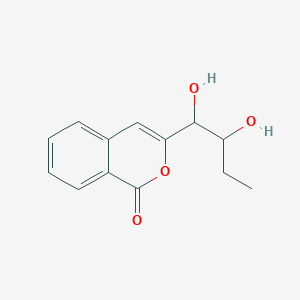![molecular formula C15H10BrN3 B13932667 2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)
2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole is an organic compound with the chemical formula C13H9BrN2. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole typically involves the condensation of 1H-benzimidazol-2-amine with 4-bromobenzaldehyde in the presence of a suitable catalyst and solvent. One common method involves the use of a copper catalyst and dimethylformamide (DMF) as the solvent, with microwave irradiation to accelerate the reaction . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the imidazole ring, which can exhibit different biological activities.
科学的研究の応用
2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer, antimicrobial, and antiviral agents.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a benzimidazole ring.
2-(4-Chlorophenyl)-9H-imidazo[1,2-a]benzimidazole: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .
特性
分子式 |
C15H10BrN3 |
|---|---|
分子量 |
312.16 g/mol |
IUPAC名 |
2-(4-bromophenyl)-3H-imidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C15H10BrN3/c16-11-7-5-10(6-8-11)13-9-19-14-4-2-1-3-12(14)17-15(19)18-13/h1-9H,(H,17,18) |
InChIキー |
PHQIBRMFYRYHCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(N3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


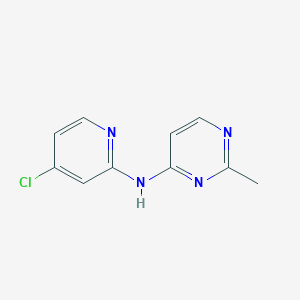
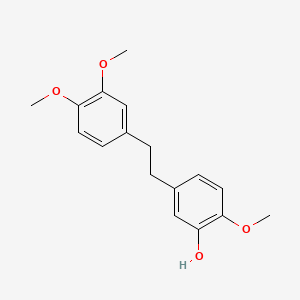
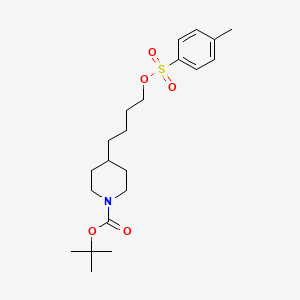
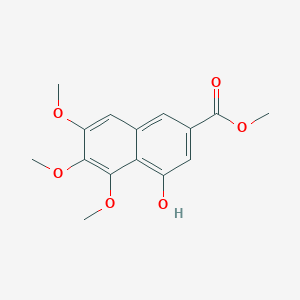
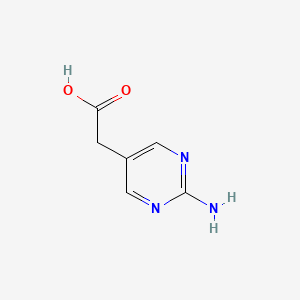
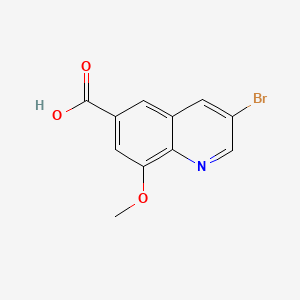
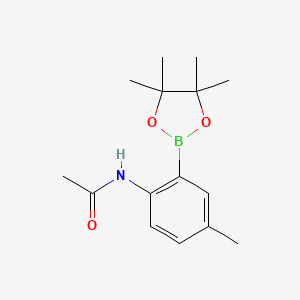
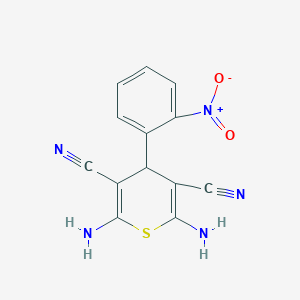
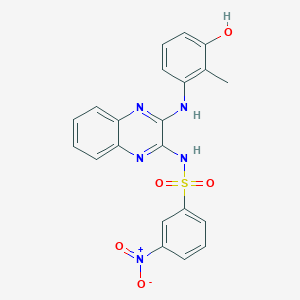
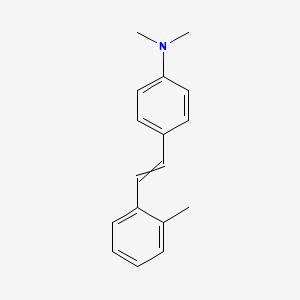

![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
